The synthesis of Brd7-IN-3 involves rational design strategies that prioritize selectivity towards BRD7. The synthetic pathway typically includes the use of commercially available building blocks to create a library of ligands with variations in their core structures. These ligands are synthesized through one or two steps, allowing for efficient production and screening .
Key technical details include:
Brd7-IN-3's molecular structure is characterized by its ability to occupy the acetylated lysine binding pocket within the bromodomain of BRD7. The compound features specific functional groups that enhance its interaction with key residues within the binding site.
Brd7-IN-3 primarily engages in non-covalent interactions with bromodomain-containing proteins rather than undergoing traditional chemical reactions. Its mechanism involves:
The mechanism of action for Brd7-IN-3 involves its selective inhibition of BRD7's interaction with acetylated histones. By occupying the bromodomain:
Relevant analyses include:
Brd7-IN-3 has significant potential applications in scientific research, particularly in cancer biology:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5